
3-Ethynyl-3-methoxypyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-methoxypyrrolidine hydrochloride is a chemical compound with the molecular formula C7H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methoxypyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxypyrrolidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-methoxypyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-3-methoxypyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyrrolidine hydrochloride: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpyrrolidine hydrochloride: Lacks the methoxy group, which may affect its binding properties and reactivity.
Uniqueness
3-Ethynyl-3-methoxypyrrolidine hydrochloride is unique due to the presence of both the ethynyl and methoxy groups. This combination of functional groups provides a distinct reactivity profile and binding properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-ethynyl-3-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-3-7(9-2)4-5-8-6-7;/h1,8H,4-6H2,2H3;1H |
InChI Key |
QDZNCQNAUMDMKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNC1)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
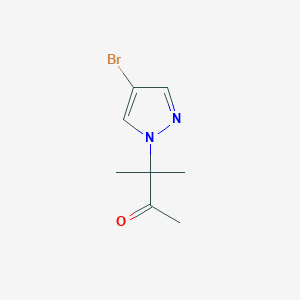
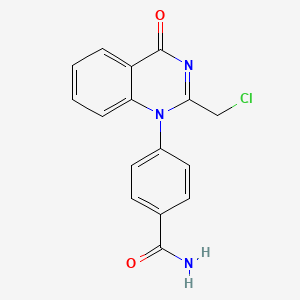
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
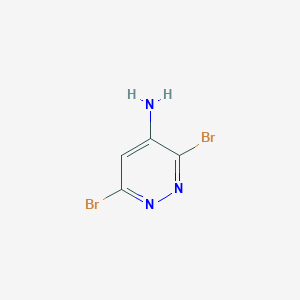


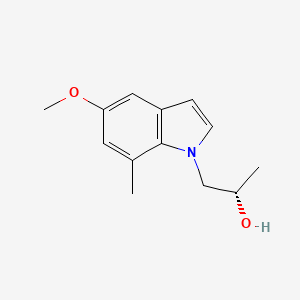
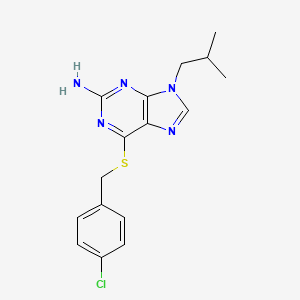
![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)
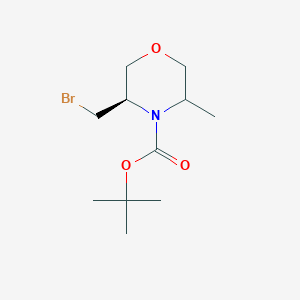

![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
